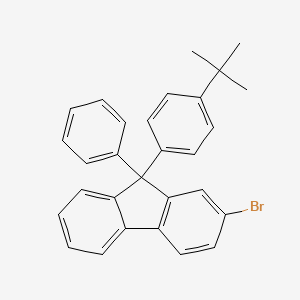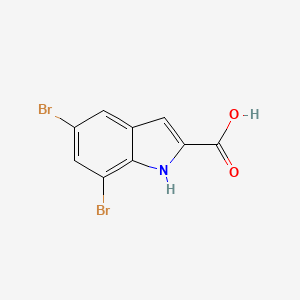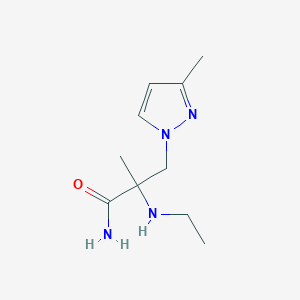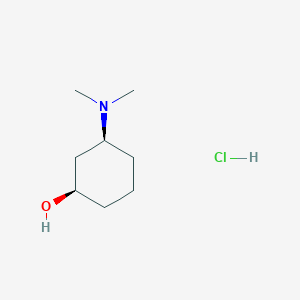
cis-3-(Dimethylamino)cyclohexan-1-OL hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-3-(Dimethylamino)cyclohexanol hydrochloride is a chemical compound with the molecular formula C8H18ClNO. It is a solid substance that is often used in various chemical and pharmaceutical applications. The compound is known for its unique structural properties, which include a cyclohexanol ring substituted with a dimethylamino group.
Méthodes De Préparation
The synthesis of cis-3-(Dimethylamino)cyclohexanol hydrochloride typically involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Analyse Des Réactions Chimiques
cis-3-(Dimethylamino)cyclohexanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents
Applications De Recherche Scientifique
cis-3-(Dimethylamino)cyclohexanol hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products and as a reagent in industrial processes
Mécanisme D'action
The mechanism of action of cis-3-(Dimethylamino)cyclohexanol hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors and modulating their activity. This interaction can lead to various physiological responses, depending on the specific pathways involved .
Comparaison Avec Des Composés Similaires
cis-3-(Dimethylamino)cyclohexanol hydrochloride can be compared with other similar compounds such as:
Tramadol hydrochloride: Both compounds have similar structural features and are used in pharmaceutical applications.
cis-2-(Dimethylamino)cyclohexanol hydrochloride: This compound has a similar structure but differs in the position of the dimethylamino group.
cis-4-(Dimethylamino)cyclohexanol hydrochloride: Another similar compound with the dimethylamino group in a different position on the cyclohexanol ring
These comparisons highlight the unique structural and functional properties of cis-3-(Dimethylamino)cyclohexanol hydrochloride, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H18ClNO |
|---|---|
Poids moléculaire |
179.69 g/mol |
Nom IUPAC |
(1R,3S)-3-(dimethylamino)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-9(2)7-4-3-5-8(10)6-7;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8+;/m0./s1 |
Clé InChI |
MBQMFGCEHCJMHL-KZYPOYLOSA-N |
SMILES isomérique |
CN(C)[C@H]1CCC[C@H](C1)O.Cl |
SMILES canonique |
CN(C)C1CCCC(C1)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B13644326.png)




![2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B13644351.png)

![4',5-Di-tert-butyl-[1,1'-biphenyl]-2-amine](/img/structure/B13644358.png)

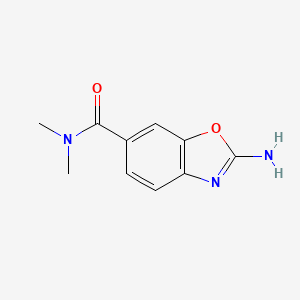
![8-Methylpyrido[4,3-d]pyrimidin-5-ol](/img/structure/B13644397.png)
